molecular formula C15H10Cl2N4O4 B12056726 N-(2,3-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide CAS No. 350710-26-8

N-(2,3-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide

Cat. No.: B12056726
CAS No.: 350710-26-8
M. Wt: 381.2 g/mol
InChI Key: CVDLZHBIFINQKW-QGMBQPNBSA-N
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Description

N-(2,3-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide is a Schiff base derivative characterized by:

  • 3-Nitrobenzylidene hydrazine moiety: The nitro group (-NO₂) at the meta position introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity.
  • Oxoacetamide backbone: Provides a planar, polar region for hydrogen bonding and interaction with biological targets.

This compound is structurally analogous to hydrazone-based pharmaceuticals and agrochemicals, where the hydrazine linkage and aromatic substituents are critical for activity .

Properties

CAS No.

350710-26-8

Molecular Formula

C15H10Cl2N4O4

Molecular Weight

381.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide

InChI

InChI=1S/C15H10Cl2N4O4/c16-11-5-2-6-12(13(11)17)19-14(22)15(23)20-18-8-9-3-1-4-10(7-9)21(24)25/h1-8H,(H,19,22)(H,20,23)/b18-8+

InChI Key

CVDLZHBIFINQKW-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Substituents on Benzylidene Molecular Weight Key Differences Reference
N-(2,3-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide C₁₅H₁₀Cl₂N₄O₄ 3-Nitro 393.17 g/mol Target compound
N-(2,3-Dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide C₁₅H₁₀Cl₂N₄O₄ 4-Nitro 393.17 g/mol Para-nitro isomer
2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide C₁₅H₁₁Cl₂N₃O₂ 3-Chloro 336.17 g/mol Chloro vs. nitro
N-(2,5-Dichlorophenyl)-2-(2-(3,4-dimethoxybenzylidene)hydrazino)-2-oxoacetamide C₁₇H₁₅Cl₂N₃O₄ 3,4-Dimethoxy 396.22 g/mol Methoxy groups

Key Observations :

  • Nitro vs.
  • Positional Isomerism : The 3-nitro isomer (target) may exhibit distinct steric and electronic properties compared to the 4-nitro analog (). Meta-substitution could reduce steric hindrance in molecular interactions .
  • Methoxy Derivatives : Compounds with 3,4-dimethoxybenzylidene groups () are heavier and more lipophilic, which may reduce solubility but enhance membrane permeability .

Comparison :

  • The nitro group in the target compound may require milder reaction conditions to avoid reduction or side reactions compared to halogenated analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
N-(2,3-Dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide 2.8 <1 (DMSO) 215–220 (decomp.)
N-(2,5-Dichlorophenyl)-2-(2-(3,4-dimethoxybenzylidene)hydrazino)-2-oxoacetamide 3.5 <0.5 (DMSO) 190–195
2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide 3.2 1.2 (DMSO) 185–190

Key Observations :

  • The nitro group in the target compound slightly reduces LogP compared to methoxy derivatives (), suggesting a balance between lipophilicity and polarity .
  • Low solubility in aqueous buffers is common across analogs, necessitating DMSO for biological assays .

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